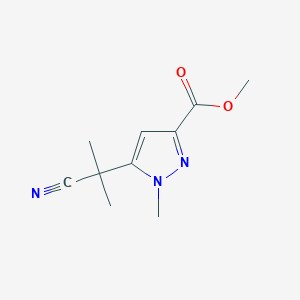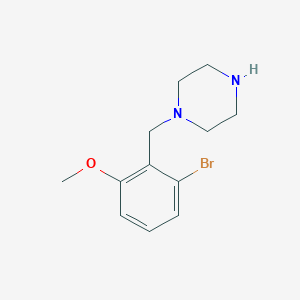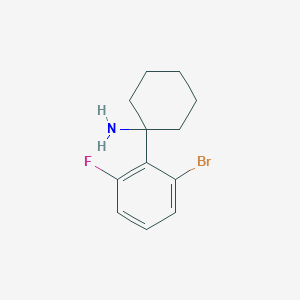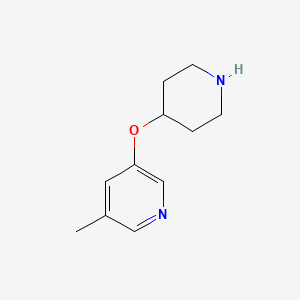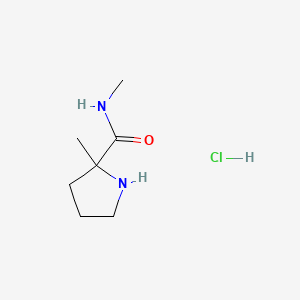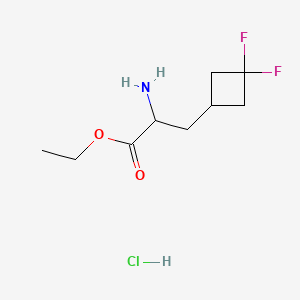
Ethyl2-amino-3-(3,3-difluorocyclobutyl)propanoatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate hydrochloride is a synthetic organic compound with the molecular formula C9H15F2NO2 It is characterized by the presence of a difluorocyclobutyl group, which imparts unique chemical properties to the molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The difluorocyclobutyl group is synthesized through a series of reactions starting from a suitable precursor, such as a cyclobutane derivative. Fluorination is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amino Acid Derivative Formation: The difluorocyclobutyl group is then attached to an amino acid derivative, such as ethyl 2-amino-3-bromopropanoate, through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The difluorocyclobutyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted difluorocyclobutyl derivatives.
科学研究应用
Ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate: Lacks the hydrochloride salt form, which may affect its solubility and stability.
Ethyl 3-amino-3-(3,3-difluorocyclobutyl)propanoate: Differs in the position of the amino group, leading to different chemical and biological properties.
属性
分子式 |
C9H16ClF2NO2 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC 名称 |
ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate;hydrochloride |
InChI |
InChI=1S/C9H15F2NO2.ClH/c1-2-14-8(13)7(12)3-6-4-9(10,11)5-6;/h6-7H,2-5,12H2,1H3;1H |
InChI 键 |
BKEVBMFUDGGLKK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1CC(C1)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13585892.png)
![3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13585894.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B13585912.png)
